Octyl 4-hydroxybenzoate
Overview
Description
Synthesis Analysis
Octyl 4-hydroxybenzoate can be synthesized through esterification reactions involving 4-hydroxybenzoic acid and octanol in the presence of suitable catalysts. For instance, the synthesis of 2-Hydroxy-4-octyloxybenzophenone, which shares similarities in the synthesis process, utilizes 2,4-dihydroxybenzophenone and octyl chloride in the presence of N-octyl-diethanolamine borate as a catalyst (L. Bin, 2005). This highlights the typical approach of esterification where an alcohol and an acid react to form an ester and water, facilitated by a catalyst to improve yield and reaction efficiency.
Molecular Structure Analysis
The molecular structure of compounds related to Octyl 4-hydroxybenzoate can be intricate, as seen in the crystal structure determination studies. For example, compounds with benzothiazole cores and octyloxy groups have been investigated for their mesomorphic and thermal properties, shedding light on the molecular arrangements that such molecules can adopt (G. Yeap et al., 2012). Such studies are essential for understanding the fundamental properties and potential applications of Octyl 4-hydroxybenzoate derivatives.
Chemical Reactions and Properties
Chemical reactions involving Octyl 4-hydroxybenzoate or its derivatives often explore the formation of metal complexes and their properties. For instance, synthesis and structural analysis of Cu(II) and Pd(II) complexes with benzothiazole-cored Schiff bases indicate that these reactions can significantly alter the mesomorphic and thermal properties of the resulting compounds, transitioning from nematogenic to crystalline solid forms (G. Yeap et al., 2012).
Physical Properties Analysis
The physical properties of Octyl 4-hydroxybenzoate derivatives, such as those showing liquid crystalline behavior, are of considerable interest. Studies on compounds like 4-Octyloxybiphen-4′-yl 4-hydroxybenzoate reveal nematic phases and the impact of hydrogen bond complexes on their stability, indicating the diverse liquid crystalline properties that these compounds can exhibit (H. Takeda et al., 1989).
Chemical Properties Analysis
The chemical properties of Octyl 4-hydroxybenzoate and related compounds also include their behavior in UV absorption, which is crucial for applications like sunscreen formulations. Theoretical and experimental studies on 2-ethylhexyl 2-hydroxybenzoate (a compound similar to Octyl 4-hydroxybenzoate) explore its UV absorption spectrum, demonstrating its potential in absorbing ultraviolet radiation effectively (Wikorn Punyain, 2016).
Scientific Research Applications
Antimicrobial and Antioxidant Properties : Octyl gallate, a compound similar to octyl 4-hydroxybenzoate, has been found effective against bacteria like Staphylococcus aureus, Bacillus cereus, and Pseudomonas fluorescens, making it a potential antimicrobial agent for the food industry. It also has recognized antioxidant properties (Gutiérrez-Larraínzar et al., 2013).
Polypropylene Stabilization : In material sciences, derivatives of 4-hydroxybenzoate, including octyl 3,5-ditert-butyl-4-hydroxybenzoate, have been investigated for their effectiveness as antioxidants in stabilizing polypropylene, a common plastic material (Zhu et al., 2009).
Allergenic Potential in Cosmetics : Octylparaben has been studied for its potential allergenic effects. In dermatological research, it was found to induce histamine release from rat mast cells, suggesting a potential allergenic risk (Uramaru et al., 2014).
Skin Metabolism and Hydrolysis : Research on skin metabolism indicates that parabens, including octyl 4-hydroxybenzoate, are hydrolyzed by carboxylesterases to 4-hydroxybenzoic acid. This has implications for their safety and efficacy as preservatives in topical applications (Jewell et al., 2007).
UV Radiation Effects on Skin : A study involving the exposure of human keratinocytes to UV radiation in the presence of 4-hydroxybenzoates, such as octylparaben, highlighted potential risks associated with their use in sunscreens and cosmetics (Lee et al., 2017).
Biotechnological Applications : 4-Hydroxybenzoic acid, a metabolite of octyl 4-hydroxybenzoate, is a promising intermediate for producing value-added bioproducts with applications in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).
Environmental Persistence and Detection : Studies on the environmental persistence of parabens, including octyl 4-hydroxybenzoate, have led to the development of analytical methods for their detection in water, addressing concerns about their potential eco-toxicity (Radovan et al., 2008).
Safety And Hazards
Octyl 4-hydroxybenzoate may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
properties
IUPAC Name |
octyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-15(17)13-8-10-14(16)11-9-13/h8-11,16H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKCMEDSBFQFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047957 | |
Record name | Octylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 4-hydroxybenzoate | |
CAS RN |
1219-38-1 | |
Record name | Octyl p-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl 4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1219-38-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYLPARABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UVK431K6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.